molecular formula C10H22N2 B3020613 (1S)-1-cyclohexyl-N',N'-dimethylethane-1,2-diamine CAS No. 874348-19-3

(1S)-1-cyclohexyl-N',N'-dimethylethane-1,2-diamine

Cat. No.: B3020613
CAS No.: 874348-19-3
M. Wt: 170.3
InChI Key: IXMISKMRXSRNAV-SNVBAGLBSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

The molecular structure can be analyzed using various spectroscopic techniques like NMR, IR, UV-Vis, etc. X-ray crystallography can provide detailed 3D structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, reactivity, etc .

Advantages and Limitations for Lab Experiments

The advantages of using (1S)-1-cyclohexyl-N',N'-dimethylethane-1,2-diamine in lab experiments include its high enantioselectivity and yield in various catalytic reactions, its ability to induce chirality in the product, and its potential for use in drug discovery. However, the limitations of using this compound include its high cost, the limited availability of chiral diamines, and the potential for toxicity.

Future Directions

There are several future directions for research on (1S)-1-cyclohexyl-N',N'-dimethylethane-1,2-diamine. One direction is the development of new synthetic methods for this compound that are more cost-effective and environmentally friendly. Another direction is the exploration of the potential of this compound in drug discovery, including the synthesis of new chiral compounds for pharmaceutical applications. Additionally, the development of new catalytic reactions using this compound as a ligand or chiral auxiliary can lead to the discovery of new chiral compounds with potential applications in various industries.

Synthesis Methods

The synthesis of (1S)-1-cyclohexyl-N',N'-dimethylethane-1,2-diamine can be achieved through several methods, including the reduction of 1-cyclohexyl-2-nitropropane, the reaction of 1-cyclohexyl-2-aminopropane with formaldehyde, or the reaction of cyclohexylmagnesium bromide with N,N-dimethylformamide. However, the most commonly used method is the reaction of cyclohexylmagnesium bromide with N,N-dimethylacetamide, followed by the reduction of the resulting imine with sodium borohydride. This method can yield this compound with high enantioselectivity and yield.

Scientific Research Applications

(1S)-1-cyclohexyl-N',N'-dimethylethane-1,2-diamine has been widely used in organic synthesis and catalysis due to its unique structure and chiral properties. It has been used as a ligand in various metal-catalyzed asymmetric reactions, including hydrogenation, epoxidation, and cyclopropanation. This compound has also been used as a chiral auxiliary in the synthesis of various natural products, such as alkaloids and amino acids. In addition, this compound has been used as a building block in the synthesis of various chiral compounds, including pharmaceuticals and agrochemicals.

Safety and Hazards

Safety data sheets provide information on the hazards of a compound, precautions for handling, and procedures for dealing with spills or exposure .

Properties

IUPAC Name

(1S)-1-cyclohexyl-N',N'-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-12(2)8-10(11)9-6-4-3-5-7-9/h9-10H,3-8,11H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMISKMRXSRNAV-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@H](C1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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